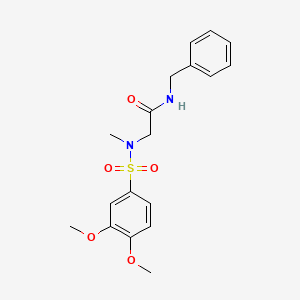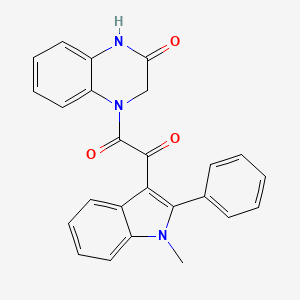![molecular formula C24H23NO2S B11497393 2-[4-(butylsulfanyl)phenyl]-3-hydroxy-3-phenyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B11497393.png)
2-[4-(butylsulfanyl)phenyl]-3-hydroxy-3-phenyl-2,3-dihydro-1H-isoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(butylsulfanyl)phenyl]-3-hydroxy-3-phenyl-2,3-dihydro-1H-isoindol-1-one is a complex organic compound that belongs to the class of isoindolinones. This compound is characterized by the presence of a butylsulfanyl group attached to a phenyl ring, which is further connected to a hydroxy-phenyl-dihydroisoindolone structure. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(butylsulfanyl)phenyl]-3-hydroxy-3-phenyl-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common method includes the initial formation of the isoindolinone core, followed by the introduction of the butylsulfanyl group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The reaction temperature is usually maintained at elevated levels to ensure complete conversion of reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts, such as palladium or platinum, can also be employed to facilitate specific reaction steps. The purification of the final product is typically achieved through techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(butylsulfanyl)phenyl]-3-hydroxy-3-phenyl-2,3-dihydro-1H-isoindol-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents or organometallic reagents are often employed.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to alcohol derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-[4-(butylsulfanyl)phenyl]-3-hydroxy-3-phenyl-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(butylsulfanyl)phenyl]-3-hydroxy-3-phenyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-{4-[2-(butylsulfanyl)phenyl]-1-piperazinyl}butyl)-2,4(1H,3H)-quinazolinedione hydrochloride
- 2-{4-[2-(butylsulfanyl)phenyl]-1-piperazinyl}cyclohexanol hydrochloride
- 1-[4-(Butylsulfanyl)phenyl]-2-methyl-2-(morpholin-4-yl)propan-1-one
Uniqueness
2-[4-(butylsulfanyl)phenyl]-3-hydroxy-3-phenyl-2,3-dihydro-1H-isoindol-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the butylsulfanyl group, in particular, differentiates it from other similar compounds and contributes to its unique properties.
Properties
Molecular Formula |
C24H23NO2S |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
2-(4-butylsulfanylphenyl)-3-hydroxy-3-phenylisoindol-1-one |
InChI |
InChI=1S/C24H23NO2S/c1-2-3-17-28-20-15-13-19(14-16-20)25-23(26)21-11-7-8-12-22(21)24(25,27)18-9-5-4-6-10-18/h4-16,27H,2-3,17H2,1H3 |
InChI Key |
IIPAQKKKFHPVFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2(C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(6-Methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]acetonitrile](/img/structure/B11497310.png)

![4,6-dimethyl-3-{[(4-methylphenyl)carbonyl]amino}-N-(2,4,6-trimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11497314.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-7-nitro-2,1,3-benzoxadiazol-4-amine](/img/structure/B11497316.png)
![N-{2-[(2H-tetrazol-5-ylacetyl)amino]ethyl}-2H-tetrazole-5-carboxamide](/img/structure/B11497322.png)
![methyl [3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2,6-dimethoxyphenoxy]acetate](/img/structure/B11497332.png)

![Pyrimido[4,5-d]pyrimidin-4(1H)-one, 2,3,5,6,7,8-hexahydro-6-(2-phenylethyl)-1-(2-propenyl)-2-thioxo-](/img/structure/B11497342.png)
![2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(2-oxopyrrolidin-1-yl)benzyl]acetamide](/img/structure/B11497345.png)
![Ethyl 4-({[5-oxo-1-phenyl-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11497360.png)

![2-(3-chloro-4-hydroxy-5-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11497378.png)
![Ethyl 5-{[(5-nitropyridin-2-yl)amino]methyl}furan-2-carboxylate](/img/structure/B11497380.png)
![4,4-dimethyl-8-morpholin-4-yl-N-(2-phenylethyl)-5,11-dithia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11497390.png)
